1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNMRJYFSRJEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Triazole derivatives are known for their antimicrobial properties, making them useful in the development of new antibiotics and antifungal agents.
Medicine: The compound's derivatives can be explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.
Comparison with Similar Compounds
Substituent Effects on Tautomerism and Reactivity
5-Formyl Derivatives :
The compound 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid () features a formyl group at C5 instead of a methyl group. This substitution induces ring-chain tautomerism , with the open-chain carboxylic acid form dominating (~80%) over the cyclic hemiacetal tautomer (~20%) in solution. Heating this compound leads to decarboxylation, a behavior typical of 1,2,3-triazole-4-carboxylic acids . In contrast, the methyl group in the target compound stabilizes the triazole-carboxylic acid structure without tautomeric shifts, making it more thermally robust.Heterocyclic Hybrids :
The ligand 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid () combines pyrazole and triazole moieties. The hydroxymethyl-pyrazole substituent enhances coordination versatility with transition metals (e.g., Mn), forming complexes with distinct photophysical properties. However, the dimethylphenyl group in the target compound provides greater hydrophobicity, favoring π-π stacking interactions critical for CIEE in Cd/Zn polymers .
Data Tables
Table 1: Structural and Functional Comparison of Selected Triazole-4-carboxylic Acid Derivatives
Biological Activity
1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. The triazole ring system is known for its role in various pharmacological applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article presents a detailed examination of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring attached to a dimethylphenyl group and a carboxylic acid moiety. The molecular formula is C₁₄H₁₈N₃O₂, with a molecular weight of 260.31 g/mol. The presence of the dimethylphenyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | 128 |
| Candida albicans | 64 |
Anticancer Activity
The compound has also been assessed for its anticancer potential. In vitro studies using various cancer cell lines indicated that it possesses cytotoxic effects. The IC₅₀ values were determined for several cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.2 |
Mechanistic studies suggest that the anticancer activity may be attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using in vitro assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced NO levels with an IC₅₀ value of 10 µM.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy. Among them, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
A study focused on the anticancer properties revealed that treatment with the compound led to significant growth inhibition in MCF-7 cells. Flow cytometry analysis showed an increase in the sub-G1 population, indicating apoptosis induction. Further analysis identified upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, phenylacetylene derivatives react with sodium azide and methyl iodide in the presence of CuI to form the triazole core. Subsequent oxidation of intermediate aldehydes (e.g., using KMnO₄ or CrO₃) yields the carboxylic acid moiety . Alternatively, hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions (NaOH, reflux) provides the final product . Key factors include catalyst loading (0.1–1.0 eq. CuI), solvent polarity (DMF or DCM), and reaction time (6–24 hours).
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- Methodological Answer : Structural confirmation relies on:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the phenyl ring at δ ~2.2–2.5 ppm) .
- XRD : Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the triazole ring geometry and substituent orientation .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3100–2800 cm⁻¹ (C-H stretches) .
Q. How is the biological activity of this triazole derivative typically assessed in preliminary pharmacological studies?
- Methodological Answer : Initial screening involves:
- Enzyme inhibition assays : Testing against targets like cytochrome P450 or kinases, using fluorometric/colorimetric substrates .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
Advanced Questions
Q. How can reaction parameters be optimized to enhance the efficiency of synthesizing this compound, particularly in terms of regioselectivity and purity?
- Methodological Answer :
- Regioselectivity : Use of bulky ligands (e.g., TBTA) with CuI to favor 1,4-disubstituted triazole formation over 1,5-isomers .
- Purity : Gradient elution in HPLC (C18 column, acetonitrile/water) to separate byproducts. Recrystallization from ethanol/water mixtures improves crystalline purity .
- Yield enhancement : Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) while maintaining >80% yield .
Q. What structure-activity relationship (SAR) insights exist regarding the 3,4-dimethylphenyl substituent's role in modulating biological activity?
- Methodological Answer :
- The 3,4-dimethylphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability compared to unsubstituted phenyl analogs .
- Steric effects : Methyl groups at the 3- and 4-positions restrict rotational freedom, potentially increasing binding affinity to hydrophobic enzyme pockets .
- Comparative studies : Analogous compounds with trifluoromethyl or chloro substituents show higher potency but lower solubility, highlighting a trade-off between activity and bioavailability .
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in inoculum size or incubation time .
- Solubility adjustments : Employ co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution across studies .
- Meta-analysis : Cross-reference crystal structures (e.g., XRD data ) with computational docking models to verify target interactions and explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
